2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine
Description
2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine is a heterocyclic compound featuring a fused furopyrimidine core. Its structure includes:
- Furo[3,2-d]pyrimidine backbone: A fused furan and pyrimidine ring system.
- Chloro substituent at position 2, a common leaving group in medicinal chemistry.
- Morpholin-4-yl group at position 4, enhancing solubility and influencing kinase binding.
- Pyridin-3-yl substituent at position 6, contributing to aromatic interactions with biological targets.
This compound is structurally optimized for kinase inhibition, particularly in oncology, where morpholine and pyridine moieties are known to interact with ATP-binding pockets of kinases like PI3K or mTOR. Its chloro group enables further derivatization, as seen in prodrug strategies or covalent inhibitors.
Properties
Molecular Formula |
C15H13ClN4O2 |
|---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
2-chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H13ClN4O2/c16-15-18-11-8-12(10-2-1-3-17-9-10)22-13(11)14(19-15)20-4-6-21-7-5-20/h1-3,8-9H,4-7H2 |
InChI Key |
DPOAWGWFDNWDNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC(=C3)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving suitable precursors such as 2-chloro-3-formylpyridine.
Substitution Reactions: The chlorine atom and morpholine ring can be introduced through nucleophilic substitution reactions using reagents like morpholine and thionyl chloride.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Morpholine, thionyl chloride, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cancer-related pathways.
Biological Studies: It is used in studies exploring its effects on cell cycle progression and apoptosis induction.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding molecular interactions.
Industrial Applications: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to alterations in cell cycle progression, induction of apoptosis, and other cellular effects .
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from recent literature and patents.
Structural Comparison
Key Observations :
- The pyrido[3,2-d]pyrimidine core introduces an additional nitrogen, enhancing polarity and hydrogen-bonding capacity. The pyrrolo[1,2-b]pyridazine core offers a distinct bicyclic system, likely modifying target selectivity.
- Substituent Effects: The methanesulfonyl-piperazine group in the thieno analog introduces a sulfonamide motif, which may improve metabolic stability but reduce oral bioavailability. The carboxylic acid in the pyrido analog confers high aqueous solubility but limits blood-brain barrier penetration.
Pharmacological and Pharmacokinetic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
